Lorazepam glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

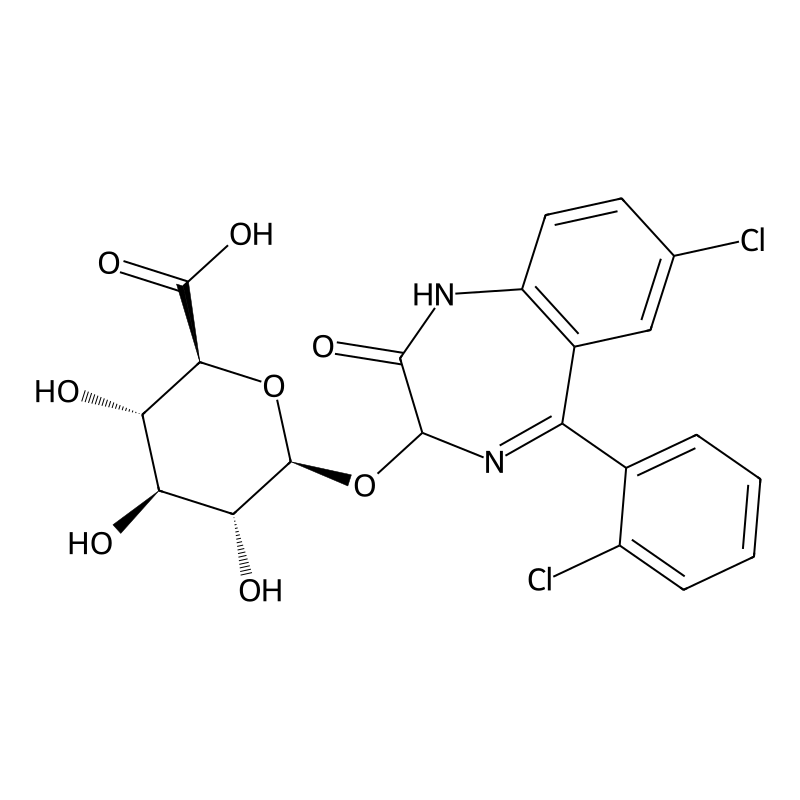

Lorazepam glucuronide is a metabolite of lorazepam, a medication commonly used to treat anxiety, insomnia, and seizures. This compound belongs to the class of organic compounds known as O-glucuronides, where the aglycone (the non-sugar part) is linked to a carbohydrate unit through an O-glycosidic bond. Lorazepam glucuronide is characterized by its chemical formula and an average molecular weight of approximately 497.282 g/mol .

Lorazepam itself is a benzodiazepine that acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. The glucuronide form is considered inactive, meaning it does not exert pharmacological effects like its parent compound .

The primary chemical reaction involving lorazepam glucuronide is its formation through the process of glucuronidation. This reaction occurs in the liver, where lorazepam is conjugated with glucuronic acid via UDP-glucuronosyltransferases. This metabolic pathway does not involve cytochrome P450 enzymes, making lorazepam suitable for patients with liver dysfunction . The reaction can be summarized as follows:

As an inactive metabolite, lorazepam glucuronide does not exhibit significant biological activity. Its primary role is to facilitate the excretion of lorazepam from the body. The conversion of lorazepam to its glucuronide form enhances water solubility, allowing for renal excretion . While it does not bind to GABA receptors or produce sedative effects, understanding its presence in biological systems is crucial for pharmacokinetic studies and therapeutic monitoring.

Lorazepam glucuronide is synthesized via the enzymatic reaction of lorazepam with glucuronic acid in the liver. This process involves:

- Substrate Preparation: Lorazepam is administered to the patient.

- Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid to lorazepam.

- Formation of Lorazepam Glucuronide: The resulting compound is then released into circulation and eventually excreted via urine.

This metabolic pathway highlights the importance of liver function in determining the pharmacokinetics of lorazepam and its metabolites .

While lorazepam glucuronide itself has no therapeutic applications due to its inactivity, it plays a significant role in pharmacokinetics:

- Drug Monitoring: Measuring levels of lorazepam glucuronide can help assess lorazepam metabolism and clearance rates in patients.

- Toxicology: Understanding its formation aids in interpreting drug tests and potential overdoses.

- Pharmacogenomics: Insights into individual variations in glucuronidation can inform personalized medicine approaches for benzodiazepine therapy .

Lorazepam glucuronide shares similarities with several other benzodiazepine metabolites, particularly those that undergo glucuronidation:

| Compound Name | Chemical Formula | Active/Inactive | Unique Features |

|---|---|---|---|

| Diazepam Glucuronide | C19H19ClN2O4 | Inactive | Multiple active metabolites; longer half-life |

| Oxazepam Glucuronide | C15H10Cl2N2O2 | Inactive | Rapidly eliminated; less potent than parent compound |

| Temazepam Glucuronide | C16H16ClN3O4 | Inactive | Used primarily for sleep disorders |

Lorazepam glucuronide is unique due to its specific metabolic pathway that does not involve cytochrome P450 enzymes, making it safer for use in patients with hepatic impairment . Its formation reflects a critical aspect of benzodiazepine metabolism that influences therapeutic efficacy and safety profiles.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Dou C, Bournique JS, Zinda MK, Gnezda M, McNally AJ, Salamone SJ. Comparison of the rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and tamazepam-glucuronide catalyzed by E. coli beta-D-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. J Forensic Sci. 2001 Mar;46(2):335-40. PubMed PMID: 11305436.

3: Papini O, Bertucci C, da Cunha SP, Dos Santos NA, Lanchote VL. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples. J Pharm Biomed Anal. 2006 Feb 13;40(2):389-96. Epub 2005 Oct 21. PubMed PMID: 16243469.

4: Herman RJ, Chaudhary A. In vitro binding of lorazepam and lorazepam glucuronide to cholestyramine, colestipol, and activated charcoal. Pharm Res. 1991 Apr;8(4):538-40. PubMed PMID: 1871054.

5: Chaudhary A, Lane RA, Woo D, Herman RJ. Multiple-dose lorazepam kinetics: shuttling of lorazepam glucuronide between the circulation and the gut during day- and night-time dosing intervals in response to feeding. J Pharmacol Exp Ther. 1993 Dec;267(3):1034-8. PubMed PMID: 8263762.

6: O'Neal CL, Poklis A. Commentary on: Dou C, Bournique J, Zinda M, Gnezda M, Nally A, Salamone S. Comparison of rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and temazepam-glucuronide catalyzed by E. coli beta-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. J Forensic Sci. 2002 Mar;47(2):427-8. PubMed PMID: 11908630.

7: Schillings RT, Sisenwine SF, Schwartz MH, Ruelius HW. Lorazepam: glucuronide formation in the cat. Drug Metab Dispos. 1975 Mar-Apr;3(2):85-8. PubMed PMID: 236163.

8: Verbeeck R, Tjandramaga TB, Verberckmoes R, De Schepper PJ. Biotransformation and excretion of lorazepam in patients with chronic renal failure. Br J Clin Pharmacol. 1976 Dec;3(6):1033-9. PubMed PMID: 22216526; PubMed Central PMCID: PMC1428960.

9: Greenblatt DJ, Franke K, Shader RI. Analysis of lorazepam and its glucuronide metabolite by electron-capture gas--liquid chromatography. Use in pharmacokinetic studies of lorazepam. J Chromatogr. 1978 Sep 1;146(2):311-20. PubMed PMID: 29907.

10: Morrison G, Chiang ST, Koepke HH, Walker BR. Effect of renal impairment and hemodialysis on lorazepam kinetics. Clin Pharmacol Ther. 1984 May;35(5):646-52. PubMed PMID: 6713774.

11: Baldacci A, Thormann W. Analysis of lorazepam and its 30-glucuronide in human urine by capillary electrophoresis: evidence for the formation of two distinct diastereoisomeric glucuronides. J Sep Sci. 2006 Jan;29(1):153-63. PubMed PMID: 16485721.

12: Malik-Wolf B, Vorce S, Holler J, Bosy T. Evaluation of abalone β-glucuronidase substitution in current urine hydrolysis procedures. J Anal Toxicol. 2014 Apr;38(3):171-6. doi: 10.1093/jat/bku003. Epub 2014 Jan 31. PubMed PMID: 24488113.

13: Branch RA, Cotham R, Johnson R, Porter J, Desmond PV, Schenker S. Periportal localization of lorazepam glucuronidation in the isolated perfused rat liver. J Lab Clin Med. 1983 Nov;102(5):805-12. PubMed PMID: 6631171.

14: Greenblatt DJ, Joyce TH, Comer WH, Knowles JA, Shader RI, Kyriakopoulos AA, MacLaughlin DS, Ruelius HW. Clinical pharmacokinetics of lorazepam. II. Intramuscular injection. Clin Pharmacol Ther. 1977 Feb;21(2):222-30. PubMed PMID: 13960.

15: Ruelius HW. Comparative metabolism of lorazepam in man and four animal species. J Clin Psychiatry. 1978 Oct;39(10 Pt 2):11-5. PubMed PMID: 30761.

16: Greenblatt DJ, Comer WH, Elliott HW, Shader RI, Knowles JA, Ruelius HW. Clinical pharmacokinetics of lorazepam. III. Intravenous injection. Preliminary results. J Clin Pharmacol. 1977 Aug-Sep;17(8-9):490-4. PubMed PMID: 19508.

17: Weinmann W, Lehmann N, Müller C, Wiedemann A, Svoboda M. Identification of lorazepam and sildenafil as examples for the application of LC/ionspray-MS and MS-MS with mass spectra library searching in forensic toxicology. Forensic Sci Int. 2000 Sep 11;113(1-3):339-44. PubMed PMID: 10978646.

18: Elliott HW. Metabolism of lorazepam. Br J Anaesth. 1976 Oct;48(10):1017-23. PubMed PMID: 10938.

19: Turfus SC, Braithwaite RA, Cowan DA, Parkin MC, Smith NW, Kicman AT. Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology. Drug Test Anal. 2011 Oct;3(10):695-704. doi: 10.1002/dta.305. Epub 2011 Aug 12. PubMed PMID: 21837620.

20: Greenblatt DJ, Engelking LR. Enterohepatic circulation of lorazepam and acetaminophen conjugates in ponies. J Pharmacol Exp Ther. 1988 Feb;244(2):674-9. PubMed PMID: 3346841.